Boiling Point vs. Methyl Analog
The predicted boiling point of 2‑amino‑4‑(4‑isopropylpiperazin‑1‑yl)butanamide is 404.6 ± 45.0 °C, which is 15.4 °C higher than that of its closest commercially available analog, 2‑amino‑4‑(4‑methylpiperazin‑1‑yl)butanamide (389.2 ± 42.0 °C) [REFS‑1][REFS‑2]. The higher boiling threshold reflects stronger van der Waals interactions conferred by the larger isopropyl substituent and may translate into greater tolerance for high‑temperature reaction or distillation steps.
| Evidence Dimension | Predicted boiling point at atmospheric pressure |
|---|---|
| Target Compound Data | 404.6 ± 45.0 °C (predicted) |
| Comparator Or Baseline | 2‑Amino‑4‑(4‑methylpiperazin‑1‑yl)butanamide: 389.2 ± 42.0 °C (predicted) |
| Quantified Difference | +15.4 °C (ΔT = 15.4 °C) |
| Conditions | ACD/Labs or analogous prediction engine as reported on ChemicalBook; no experimental boiling point available |
Why This Matters
A measurable boiling‑point difference enables chemists to anticipate thermal stability margins and design appropriate purification strategies before procurement.
